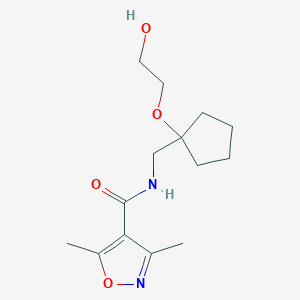![molecular formula C20H18Cl2N2O4 B2374273 2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851406-04-7](/img/structure/B2374273.png)
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Dichloroacetamide" or "DCA" and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Spatial Orientation
The study by Kalita, Baruah (2010) explores the anion coordination capabilities of amide derivatives similar in structure to the chemical . Their work reveals how such compounds can assume different spatial orientations, such as a tweezer-like geometry, to facilitate anion coordination through weak interactions. This property is crucial for understanding the molecular assembly and crystal structures of these amides, highlighting their potential in crystal engineering and materials science (D. Kalita, J. Baruah, 2010).
Structural Studies and Co-crystal Formation
Further research by Karmakar, Kalita, Baruah (2009) delves into the structural aspects of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols. This property is significant for the development of new materials with tailored properties, as co-crystallization can influence the physical and chemical characteristics of the resultant compounds (A. Karmakar, D. Kalita, J. Baruah, 2009).
Corrosion Inhibition
A theoretical study on quinoxalines, which share structural similarities with the compound of interest, by Zarrouk et al. (2014), examines their effectiveness as corrosion inhibitors. Through quantum chemical calculations, the study establishes a correlation between molecular structure and inhibition efficiency, suggesting potential applications of such compounds in protecting metals against corrosion (A. Zarrouk et al., 2014).
Structural Aspects and Fluorescence Properties
Karmakar, Sarma, Baruah (2007) investigate the structural and fluorescence properties of quinoline-based amides. Their findings show that interactions with mineral acids or specific anions can significantly alter the fluorescence behavior of these compounds, which may be exploited in developing new fluorescent materials or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Therapeutic Applications
Research by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrates its therapeutic efficacy against Japanese encephalitis, showcasing the antiviral and antiapoptotic effects of such compounds. This study opens up avenues for the development of new treatments for viral diseases using structurally related amides (Joydeep Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-15-4-2-12-8-13(20(26)24-17(12)10-15)6-7-23-19(25)11-28-18-5-3-14(21)9-16(18)22/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDKFNQAWIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

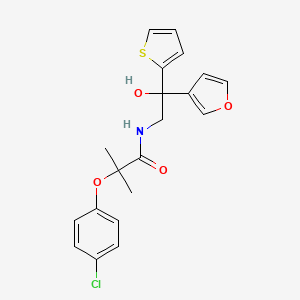

![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)
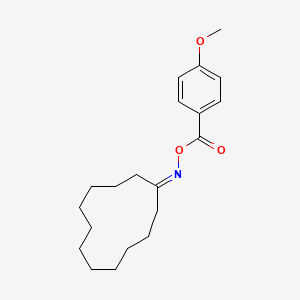
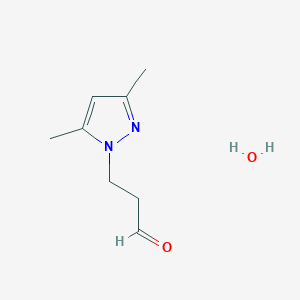
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)

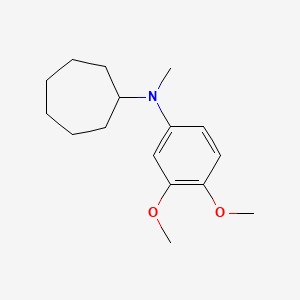
![(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2374207.png)

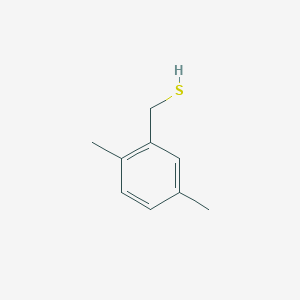
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
